molecular formula C26H20N4O2 B10916443 1-methyl-N,N'-di(naphthalen-1-yl)-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-di(naphthalen-1-yl)-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10916443
M. Wt: 420.5 g/mol
InChI Key: AYNOAFKHSPVKCV-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-alkylation: The pyrazole core is then alkylated using methyl iodide or a similar alkylating agent.

    Naphthyl substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Naphthyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Materials Science: As a building block for the synthesis of advanced materials with unique electronic, optical, or mechanical properties.

    Agrochemicals: As a potential pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N~3~,N~5~-DI(2-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Similar structure with 2-naphthyl groups instead of 1-naphthyl groups.

    1-METHYL-N~3~,N~5~-DI(PHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Similar structure with phenyl groups instead of naphthyl groups.

Uniqueness

1-METHYL-N~3~,N~5~-DI(1-NAPHTHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to the presence of 1-naphthyl groups, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C26H20N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-methyl-3-N,5-N-dinaphthalen-1-ylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C26H20N4O2/c1-30-24(26(32)28-22-15-7-11-18-9-3-5-13-20(18)22)16-23(29-30)25(31)27-21-14-6-10-17-8-2-4-12-19(17)21/h2-16H,1H3,(H,27,31)(H,28,32)

InChI Key

AYNOAFKHSPVKCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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